molecular formula C8H3ClF3NO4 B3042157 2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic Acid CAS No. 518989-97-4

2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic Acid

Cat. No.: B3042157
CAS No.: 518989-97-4
M. Wt: 269.56 g/mol
InChI Key: RPVDIEAEQRAQRW-UHFFFAOYSA-N
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Description

2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and two carboxylic acid groups attached to a pyridine ring. It is known for its high chemical stability and solubility in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid can be synthesized through various methods. One common method involves the fluorination of 2-chloro-5-trichloromethylpyridine using hydrogen fluoride . Another method includes the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods

In industrial settings, this compound is produced by reacting β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor. This process uses a chromium-aluminum catalyst at a temperature of 300°C and a space velocity of 288 h^-1, achieving a total yield of 66.6% .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: 5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification and enhance its solubility in polar solvents. The trifluoromethyl group also imparts high chemical stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO4/c9-5-4(7(16)17)3(6(14)15)2(1-13-5)8(10,11)12/h1H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVDIEAEQRAQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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